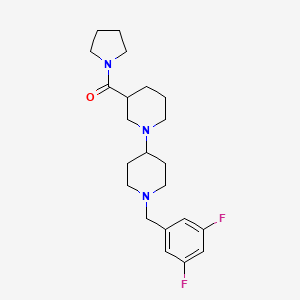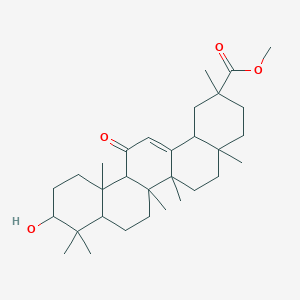
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
Wirkmechanismus
MPEP acts as a selective antagonist for the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor plays a crucial role in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MPEP binds to the allosteric site of the mGluR5 receptor and inhibits its signaling pathway, leading to a reduction in the release of glutamate and other neurotransmitters.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. It has been shown to improve cognitive function in animal models of Fragile X syndrome, Parkinson's disease, and drug addiction. MPEP has also been shown to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its low solubility in water and its relatively low potency.
Zukünftige Richtungen
There are several future directions for the study of MPEP, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic effects in human clinical trials, and the exploration of its role in other physiological and pathological processes. MPEP has the potential to be a valuable tool for the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been extensively studied for its potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of MPEP involves the reaction of 2-methoxyphenylacetonitrile with 2-pyrazinecarboxaldehyde in the presence of sodium methoxide to form the intermediate product, which is then reacted with 3-aminopyridazine in the presence of acetic acid to yield MPEP. The overall yield of this reaction is around 25%.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various fields such as neurology, psychiatry, and drug addiction. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been shown to have potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction.
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(11-14-12-19-9-10-20-14)21-18-8-7-16(22-23-18)15-5-3-4-6-17(15)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYGBIZNVTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5350391.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5350411.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5350416.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5350432.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![1'-[(3-ethylisoxazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5350439.png)
![methyl 2-[5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5350441.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)

![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)